DNMT1 Inhibition: N-(1-Cyano-2-methylpropyl)benzamide Exhibits Moderate Potency with a Distinct Selectivity Profile
N-(1-cyano-2-methylpropyl)benzamide inhibits DNMT1 with an IC50 of 2.02 µM, as determined in a biochemical assay using poly(dI-dC)-poly(dI-dC) substrate [1]. This potency is intermediate between the highly potent non-nucleoside inhibitor RG108 (IC50 = 0.115 µM) and the less potent benzamide-based inhibitor SGI-1027 (IC50 = 6-12.5 µM for DNMT1) [2]. The compound's dual DNMT1/HDAC1 activity differentiates it from both comparators: RG108 is a selective DNMT1 inhibitor, while SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable potency [2].
| Evidence Dimension | In vitro enzyme inhibition (DNMT1) |
|---|---|
| Target Compound Data | IC50 = 2.02 µM (2020 nM) |
| Comparator Or Baseline | RG108: IC50 = 0.115 µM (115 nM); SGI-1027: IC50 = 6 µM (6000 nM) for DNMT1 |
| Quantified Difference | Target compound is ~17.6-fold less potent than RG108 and ~3-fold more potent than SGI-1027 against DNMT1 |
| Conditions | DNMT1 (unknown origin) inhibition assay using poly(dI-dC)-poly(dI-dC) substrate in presence of [3H-SAM], preincubated for 15 mins |
Why This Matters
The intermediate potency and dual-target profile offer a unique tool for probing DNMT1/HDAC1 crosstalk, a scenario not addressable by selective DNMT1 inhibitors like RG108.
- [1] BindingDB. BDBM50569837 (CHEMBL4878570). IC50: 2.02E+3 nM. Inhibition of DNMT1 (unknown origin). University of California San Diego. View Source
- [2] RG108 Datasheet. Adooq. RG108 is a non-nucleoside inhibitor of DNA methyltransferase with IC50 of 115 nM. View Source
